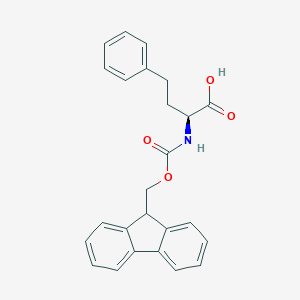

Fmoc-HoPhe-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHPCIUGLIZADU-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375787 | |

| Record name | Fmoc-L-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132684-59-4 | |

| Record name | Fmoc-L-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Deep Dive into the Physicochemical Properties of Fmoc-HoPhe-OH: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the building blocks used in peptide synthesis is paramount. This technical guide offers an in-depth look at the physicochemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-L-homophenylalanine, commonly abbreviated as Fmoc-HoPhe-OH. This derivative of the non-proteinogenic amino acid L-homophenylalanine is a crucial component in solid-phase peptide synthesis (SPPS) for introducing a phenylalanine-like residue with an extended side chain, thereby influencing the pharmacological properties of the resulting peptides.

Core Physicochemical Characteristics

Fmoc-HoPhe-OH is a white to off-white crystalline powder. Its fundamental properties are summarized in the tables below, providing a clear reference for laboratory applications.

Table 1: General and Physical Properties of Fmoc-HoPhe-OH

| Property | Value | References |

| Molecular Formula | C₂₅H₂₃NO₄ | [1] |

| Molecular Weight | 401.45 g/mol | [1] |

| CAS Number | 132684-59-4 | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 141 - 159 °C | |

| Optical Rotation | [α]²⁰/D -9 ± 2° (c=1, DMF) | |

| Purity (by HPLC) | ≥97% |

Table 2: Solubility and Storage of Fmoc-HoPhe-OH

| Property | Details | References |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). Slightly soluble in water. | [1] |

| Storage Conditions | Recommended storage at -20°C for long-term stability (up to 3 years as a powder). Can be stored at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |

Spectroscopic Profile

Table 3: Spectroscopic Data (Reference: Fmoc-Phe-OH)

| Technique | Expected Wavenumbers/Shifts for Fmoc-HoPhe-OH | Reference Data for Fmoc-Phe-OH | References |

| ¹H NMR (DMSO-d₆) | Signals for the fluorenyl group (approx. 7.3-7.9 ppm), the α-proton, the β- and γ-protons of the side chain, and the aromatic protons of the phenyl group. | Aromatic protons (fluorenyl and phenyl): ~7.2-7.9 ppm; α-CH: ~4.1-4.2 ppm; β-CH₂: ~2.8-3.1 ppm. | [2] |

| ¹³C NMR (DMSO-d₆) | Carbonyl carbons (amide and carboxylic acid): ~156 and ~173 ppm; Aromatic and fluorenyl carbons: ~120-144 ppm; Aliphatic carbons (α, β, γ, and Fmoc CH/CH₂): ~30-66 ppm. | Carbonyls: ~156, 173 ppm; Aromatic/Fluorenyl: ~120-144 ppm; Aliphatic: ~37, 47, 56, 66 ppm. | [3][4] |

| FT-IR (KBr) | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=O stretching (carbonyls, ~1680-1740 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹). | Amide A (~3431 cm⁻¹), Amide I (~1688 cm⁻¹), Amide II (~1537 cm⁻¹). | [5][6][7] |

| Mass Spectrometry | Expected [M+H]⁺ at m/z 402.16. | [M+Na]⁺ at m/z 410.12; [M+K]⁺ at m/z 426.09. | [8] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of Fmoc-HoPhe-OH, as well as its application in peptide synthesis.

Synthesis of Fmoc-HoPhe-OH

This protocol describes the N-protection of L-homophenylalanine using 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

-

L-Homophenylalanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Hydrochloric acid (HCl), 1M

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve L-Homophenylalanine (1 equivalent) in a 10% aqueous solution of sodium carbonate.

-

Cool the solution to 0°C in an ice bath.

-

Separately, dissolve Fmoc-Cl (1.1 equivalents) in 1,4-dioxane.

-

Add the Fmoc-Cl solution dropwise to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and continue stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1M HCl to precipitate the product.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Dry the purified Fmoc-HoPhe-OH under vacuum.

Caption: Workflow for the synthesis of Fmoc-HoPhe-OH.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of Fmoc-HoPhe-OH.

Instrumentation and Conditions:

-

HPLC System: A standard system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient, for example, from 30% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm or 301 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve the Fmoc-HoPhe-OH sample in a 1:1 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.

Application in Solid-Phase Peptide Synthesis (SPPS): Fmoc Deprotection

The removal of the Fmoc group is a critical step in the iterative process of peptide chain elongation.

Materials:

-

Fmoc-HoPhe-OH-loaded resin

-

20% Piperidine (B6355638) in DMF (v/v)

-

DMF

Procedure:

-

Swell the Fmoc-HoPhe-OH-loaded resin in DMF in a reaction vessel.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-20 minutes to ensure complete deprotection.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Caption: General workflow of Fmoc-SPPS using Fmoc-HoPhe-OH.[9][10][11]

This guide provides essential physicochemical data and standardized protocols to aid researchers in the effective utilization of Fmoc-HoPhe-OH. Adherence to these methodologies will help ensure the synthesis of high-purity peptides for a wide range of research and development applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]

- 3. 13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

An In-depth Technical Guide to Fmoc-HoPhe-OH: Properties, Application, and Biological Context

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-homophenylalanine (Fmoc-HoPhe-OH), a key building block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, provides in-depth experimental protocols for its use in solid-phase peptide synthesis (SPPS), and discusses relevant biological signaling pathways that can be targeted by peptides incorporating this non-proteinogenic amino acid.

Core Properties of Fmoc-HoPhe-OH

Fmoc-HoPhe-OH is a derivative of L-homophenylalanine, an amino acid analogue of L-phenylalanine with an additional methylene (B1212753) group in its side chain. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group makes it particularly suitable for Fmoc-based solid-phase peptide synthesis.

| Property | Value | Reference |

| CAS Number | 132684-59-4 | [1][2][3][4] |

| Molecular Weight | 401.45 g/mol | [1][2][3][4] |

| Molecular Formula | C25H23NO4 | [1][2][3] |

| Appearance | White to off-white solid | [3] |

| Synonyms | (S)-2-(Fmoc-amino)-4-phenylbutyric acid, Fmoc-L-homophenylalanine | [1][4] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-HoPhe-OH is as a monomer unit in the synthesis of peptides. The Fmoc group provides a base-labile protecting group for the N-terminus, allowing for sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Experimental Protocol: A Standard Fmoc-SPPS Cycle

The following protocol outlines the key steps for incorporating Fmoc-HoPhe-OH or any other Fmoc-protected amino acid into a peptide sequence using manual solid-phase synthesis.

| Step | Procedure | Reagents and Solvents | Purpose |

| 1. Resin Swelling | The solid support resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent.[1][2] | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | To allow reagents to access the reactive sites within the resin beads. |

| 2. Fmoc Deprotection | The resin is treated with a basic solution to remove the Fmoc group from the N-terminus of the growing peptide chain.[2][3] | 20% Piperidine (B6355638) in DMF | To expose a free amine for the next coupling reaction. |

| 3. Washing | The resin is thoroughly washed to remove residual piperidine and byproducts. | DMF, Isopropanol (IPA) | To ensure a clean reaction environment for the coupling step. |

| 4. Amino Acid Activation | The carboxylic acid of the incoming Fmoc-amino acid (e.g., Fmoc-HoPhe-OH) is activated to facilitate peptide bond formation.[2] | Coupling reagents (e.g., HBTU, HATU, DIC), a base (e.g., DIPEA, Collidine), and DMF.[2][3] | To form a highly reactive species that readily acylates the free amine on the resin. |

| 5. Coupling | The activated Fmoc-amino acid solution is added to the resin, and the mixture is agitated.[2][3] | Activated Fmoc-amino acid solution | To form a new peptide bond, elongating the peptide chain. |

| 6. Washing | The resin is washed to remove excess reagents and byproducts from the coupling reaction. | DMF, DCM | To prepare the resin for the next cycle of deprotection and coupling. |

| 7. Cleavage and Deprotection | After the desired sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously.[2] | A cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[2] | To release the final, deprotected peptide into solution. |

Logical Workflow for Fmoc-SPPS

The iterative nature of solid-phase peptide synthesis is illustrated in the following workflow diagram.

Caption: A flowchart of the cyclical steps in Fmoc-based solid-phase peptide synthesis.

Biological Context and Signaling Pathways

While Fmoc-HoPhe-OH itself is a synthetic building block, the peptides synthesized using it can be designed to interact with and modulate various biological pathways. L-homophenylalanine is a non-proteinogenic amino acid that can be found in some natural products and is a component of several pharmaceutical drugs, including angiotensin-converting enzyme (ACE) inhibitors.[5] Its incorporation into peptides can influence their structure, stability, and biological activity.

For instance, peptides and amino acids can influence cellular metabolism and growth through key signaling pathways like the mTOR (mammalian target of rapamycin) pathway. The mTOR pathway is a central regulator of protein synthesis, and its activity is sensitive to amino acid availability. While direct studies on homophenylalanine's role in this pathway are limited, the related amino acid phenylalanine has been shown to modulate casein synthesis in bovine mammary epithelial cells by influencing the mTOR and GCN2 signaling pathways.[6]

The mTOR Signaling Pathway

The diagram below illustrates a simplified overview of the mTOR signaling pathway, a common target for therapeutic peptides.

Caption: A simplified diagram of the mTOR signaling pathway, a key regulator of cell growth.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. chempep.com [chempep.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylalanine modulates casein synthesis in bovine mammary epithelial cells by influencing amino acid transport and protein synthesis pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Core Differences Between Fmoc-HoPhe-OH and Fmoc-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of Nα-Fmoc-L-homophenylalanine (Fmoc-HoPhe-OH) and Nα-Fmoc-L-phenylalanine (Fmoc-Phe-OH), two critical building blocks in peptide synthesis. We will explore their structural and physicochemical differences, implications for peptide chemistry, and their impact on the final properties of peptides, supported by quantitative data and standardized protocols.

Introduction: Defining the Building Blocks

Fmoc-Phe-OH is the standard N-terminally protected form of the natural proteinogenic amino acid L-phenylalanine. It is one of the most common reagents used in solid-phase peptide synthesis (SPPS) to introduce a phenylalanine residue into a peptide sequence.[1][2] Its aromatic side chain plays a crucial role in peptide structure and molecular recognition.

Fmoc-HoPhe-OH , or Fmoc-L-homophenylalanine, is a derivative of phenylalanine distinguished by an additional methylene (B1212753) group (-CH2-) in its side chain, extending the distance between the peptide backbone and the terminal phenyl ring.[3][4][5] This seemingly subtle modification makes it a "non-proteinogenic" or "unnatural" amino acid. This extension provides unique steric and conformational properties, making it a valuable tool for designing peptides with enhanced stability, modified receptor binding affinity, and improved pharmacokinetic profiles.[3][6][7]

Structural and Physicochemical Properties

The primary difference between the two molecules is the length of the side chain. This structural change directly influences their physical and chemical properties, which are critical for their handling and reactivity in peptide synthesis.

Chemical Structure Comparison

The insertion of an extra methylene group in homophenylalanine's side chain leads to a modest increase in molecular weight and alters the molecule's overall geometry.

Caption: Structural comparison of Fmoc-Phe-OH and Fmoc-HoPhe-OH.

Quantitative Physicochemical Data

The following table summarizes key quantitative data for both compounds, aggregated from various chemical suppliers and databases. These parameters are crucial for solubility calculations, reaction setup, and analytical characterization.

| Property | Fmoc-Phe-OH | Fmoc-HoPhe-OH | Data Source(s) |

| CAS Number | 35661-40-6 | 132684-59-4 | |

| Molecular Formula | C₂₄H₂₁NO₄ | C₂₅H₂₃NO₄ | |

| Molecular Weight | 387.43 g/mol | 401.45 g/mol | |

| Melting Point | 180-187 °C | 142-159 °C | [7] |

| Appearance | White to off-white powder | White to off-white powder | [4][8] |

| Solubility | Soluble in DMF, NMP, DMSO; Insoluble in water.[1][9] | Soluble in DMF, DMSO, Chloroform, Dichloromethane.[4][10] | [1][4][9][10] |

Implications in Peptide Synthesis and Drug Development

The introduction of a homophenylalanine residue in place of phenylalanine can have profound effects on the resulting peptide's characteristics.

Impact on Peptide Structure and Conformation

The extended side chain of HoPhe increases its conformational flexibility compared to Phe. This can influence the local secondary structure of the peptide. For instance, it can alter the propensity for α-helix or β-sheet formation, which in turn affects receptor binding and biological activity. The increased hydrophobicity and steric bulk can also modulate peptide-peptide interactions and aggregation properties.[3]

Enzymatic Stability

Peptides containing unnatural amino acids like HoPhe often exhibit enhanced resistance to enzymatic degradation. Proteases, which are highly specific for natural L-amino acid sequences, may not recognize or cleave peptide bonds adjacent to a HoPhe residue as efficiently. This leads to a longer in-vivo half-life, a highly desirable trait for therapeutic peptides.

Applications in Drug Design

L-Homophenylalanine is a crucial building block for several important pharmaceutical drugs, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Enalapril and Delapril, which are used to treat hypertension and heart failure.[5][11][12] The use of Fmoc-HoPhe-OH allows for its incorporation into novel peptide-based therapeutics to improve their stability and efficacy.[6][7]

The logical flow from structural modification to therapeutic benefit can be visualized as follows:

Caption: Impact of HoPhe incorporation on peptide properties.

Experimental Protocols: Fmoc-Solid Phase Peptide Synthesis (SPPS)

The following is a generalized, representative methodology for the incorporation of either Fmoc-Phe-OH or Fmoc-HoPhe-OH into a peptide chain using manual SPPS.

Materials and Reagents

-

Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid.

-

Fmoc-protected amino acids (Fmoc-Phe-OH or Fmoc-HoPhe-OH).

-

Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF).

-

Activation/Coupling Reagents: HBTU/HCTU/HATU and N,N-Diisopropylethylamine (DIPEA) in DMF.

-

Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

Synthesis Cycle Workflow

The synthesis follows a cyclical process of deprotection, activation, and coupling.

Caption: Standard workflow for one cycle of Fmoc-SPPS.

Detailed Protocol Steps

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5-10 minutes. Drain and repeat once.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove piperidine and byproducts.

-

Amino Acid Activation: In a separate vial, dissolve 4 equivalents (eq.) of the Fmoc-amino acid (Phe or HoPhe) and 3.95 eq. of HBTU in DMF. Add 8 eq. of DIPEA. Allow to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (3x).

-

Cycle Repetition: Return to Step 2 for the next amino acid in the sequence.

-

Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

Conclusion

While Fmoc-Phe-OH remains the indispensable building block for incorporating the natural phenylalanine residue, Fmoc-HoPhe-OH offers a strategic alternative for peptide chemists aiming to modulate biological activity and enhance metabolic stability. The addition of a single methylene group in the side chain provides a powerful tool to alter peptide conformation, improve resistance to proteolysis, and ultimately enhance the therapeutic potential of peptide-based drugs. Understanding the distinct physicochemical properties and synthetic handling of each compound is paramount for their effective application in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Fmoc-Phe-OH Novabiochem® | 35661-40-6 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 132684-59-4: fmoc-L-homophenylalanine | CymitQuimica [cymitquimica.com]

- 5. Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]

- 9. peptide.com [peptide.com]

- 10. Fmoc-L-beta-homophenylalanine | 193954-28-8 [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. researchgate.net [researchgate.net]

Unlocking Novel Peptide Therapeutics: An In-depth Technical Guide to the Application of Unnatural Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptide sequences represents a paradigm shift in peptide-based drug discovery. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the physicochemical and pharmacological properties of peptides, overcoming inherent limitations such as poor stability, low bioavailability, and limited target specificity. This technical guide provides a comprehensive overview of the applications of UAAs in peptide design, detailing key experimental protocols, presenting quantitative data on the impact of UAA incorporation, and visualizing critical workflows and pathways.

Enhancing Peptide Properties with Unnatural Amino Acids

The strategic incorporation of UAAs offers a versatile toolkit to refine peptide drug candidates. These non-proteinogenic amino acids can introduce novel functionalities, conformational constraints, and resistance to enzymatic degradation.

Improving Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The introduction of UAAs can sterically hinder protease recognition and cleavage, thereby extending the peptide's half-life. Common strategies include the use of N-methylated amino acids, β-amino acids, and other sterically demanding residues.[1][2] The enhanced stability of peptides containing β-amino acids is a noteworthy example, as they are generally poor substrates for proteases.[3]

Modulating Receptor Binding Affinity

UAAs can be used to fine-tune the interaction of a peptide with its biological target. By introducing novel side chains or conformational constraints, the binding affinity and selectivity of a peptide can be significantly improved. For instance, the substitution of natural amino acids with fluorinated counterparts can alter the electronic properties and hydrophobicity of the peptide, leading to enhanced receptor engagement.[4][5]

Enhancing Cell Permeability

The ability of a peptide to cross cell membranes is crucial for targeting intracellular components. The incorporation of lipophilic or fluorinated amino acids can increase the hydrophobicity of a peptide, facilitating its passive diffusion across cellular barriers.[6][7]

Quantitative Impact of Unnatural Amino Acid Incorporation

The benefits of incorporating UAAs into peptides are not merely qualitative. The following tables summarize quantitative data from various studies, demonstrating the significant improvements in key peptide properties.

Table 1: Enhanced Proteolytic Stability of Peptides Containing Unnatural Amino Acids

| Peptide | Unnatural Amino Acid | Protease | Half-life (t½) vs. Native Peptide | Reference |

| Model Peptide | N-methylated amino acids | Trypsin | Significantly increased | [1] |

| α,β-peptide | β-amino acids | Pronase | Resistant to cleavage | [2] |

| RGEFV-based library | N-terminal acetylated β-alanine | Cellular exopeptidases | Significantly reduced degradation | [8] |

| C18G analogue | Norvaline | Not specified | Maintained or increased activity | [9] |

Table 2: Modulation of Receptor Binding Affinity by Unnatural Amino Acids

| Peptide | Unnatural Amino Acid | Receptor | Change in Binding Affinity (Ki or IC50) | Reference |

| Meditope derivative | Various UAAs | Cetuximab Fab | Moderate substitutions generally reduced affinity | [10] |

| Apelin-13 analogue | Tyr(OBn) at position 13 | Apelin Receptor (APJ) | 60-fold increase in binding affinity (IC50 = 0.02 nM) | [11] |

| GRPR-targeted TacBOMB2 | Tle¹⁰ and NMe-His¹² | GRPR | Comparable/enhanced binding affinities | [11] |

Table 3: Antimicrobial Activity of Peptides with Unnatural Amino Acids

| Peptide | Unnatural Amino Acid | Target Organism | MIC (μg/mL) vs. Native Peptide | Reference |

| Pep05 derivative | D-amino acids | P. aeruginosa | Lower MIC values | [12] |

| C18G analogue | Non-natural hydrophobic amino acids | S. aureus, E. coli, A. baumannii, P. aeruginosa | Maintained or increased activity | [9] |

| Various AMPs | D-amino acids, β-amino acids | Various bacteria | Improved stability and activity | [13][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of peptides containing unnatural amino acids.

Solid-Phase Peptide Synthesis (SPPS) of UAA-Containing Peptides

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides, including those with UAAs.[15][16]

Materials:

-

Fmoc-protected amino acids (natural and unnatural)

-

Rink amide or Wang resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS)

-

HPLC for purification

Protocol:

-

Resin Swelling: Swell the resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Add the next Fmoc-protected amino acid (natural or unnatural) and coupling reagents to the resin. Allow the reaction to proceed to completion.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify by reverse-phase HPLC.

Proteolytic Stability Assay using LC-MS

This assay quantifies the degradation of a peptide in the presence of proteases over time.[17][18]

Materials:

-

Peptide stock solution

-

Protease solution (e.g., trypsin, chymotrypsin, or serum)

-

Quenching solution (e.g., 10% TFA)

-

LC-MS system

Protocol:

-

Incubation: Incubate the peptide with the protease solution at a specific temperature (e.g., 37°C).

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the proteolytic reaction by adding the quenching solution.

-

LC-MS Analysis: Analyze the samples by LC-MS to separate the intact peptide from its degradation products.

-

Quantification: Quantify the peak area of the intact peptide at each time point.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Peptides

The MIC assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.[12][13]

Materials:

-

Peptide stock solution

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plate

-

Incubator

Protocol:

-

Peptide Dilution: Prepare a serial dilution of the peptide in MHB in the wells of a 96-well plate.

-

Bacterial Inoculation: Add a standardized inoculum of the target bacteria to each well.

-

Controls: Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

Visualizing Key Processes in UAA-Peptide Design

Diagrams created using Graphviz (DOT language) illustrate important workflows and concepts in the application of unnatural amino acids.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a UAA-containing peptide.

References

- 1. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural and non-natural amino-acid side-chain substitutions: affinity and diffraction studies of meditope–Fab complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence [digitalcommons.kennesaw.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

The Role of Fmoc-HoPhe-OH in Modifying Peptide Secondary Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating their secondary structure, enhancing proteolytic stability, and optimizing pharmacological properties. Among these, Fmoc-L-homophenylalanine (Fmoc-HoPhe-OH), a derivative of phenylalanine with an extended side chain, has emerged as a valuable building block in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the role of Fmoc-HoPhe-OH in influencing peptide conformation. It details the underlying chemical principles, presents quantitative data from structural analyses, outlines detailed experimental protocols for peptide synthesis and characterization, and visualizes key concepts and workflows. This document is intended to serve as a practical resource for researchers in peptide chemistry, drug discovery, and materials science.

Introduction: The Significance of Homophenylalanine in Peptide Design

Standard peptides composed of α-amino acids are often susceptible to rapid degradation by proteases, limiting their therapeutic potential. The introduction of β-amino acids, such as homophenylalanine, into the peptide backbone offers a compelling solution to this challenge. The additional methylene (B1212753) group in the backbone of β-amino acids sterically hinders protease recognition and cleavage, thereby increasing the peptide's in vivo half-life.

Beyond enhancing stability, the unique stereochemistry of homophenylalanine significantly influences the local and global conformation of peptides. The extended side chain of HoPhe can participate in intramolecular and intermolecular interactions, such as π-π stacking and hydrophobic interactions, which can stabilize specific secondary structures like helices and β-sheets.[1][2] The ability to precisely control peptide folding through the strategic incorporation of Fmoc-HoPhe-OH opens up new avenues for the design of peptidomimetics with tailored biological activities and novel biomaterials with defined architectures.

Chemical Principles of Fmoc-HoPhe-OH in Peptide Synthesis

Fmoc-HoPhe-OH is primarily utilized in the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[2] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups of other amino acids in the sequence. This orthogonality is a cornerstone of Fmoc chemistry, enabling the synthesis of complex peptides with high purity.[2]

The incorporation of Fmoc-HoPhe-OH follows the standard SPPS cycle of deprotection, activation, and coupling. The unique structural aspect of HoPhe, being a β-amino acid, can sometimes influence coupling kinetics, potentially requiring optimized coupling reagents or longer reaction times to ensure efficient peptide bond formation.

Impact of HoPhe on Peptide Secondary Structure: Quantitative Insights

The inclusion of homophenylalanine in a peptide sequence can induce significant conformational changes. The extended and flexible side chain can influence the peptide backbone's torsion angles (phi, psi, and omega), leading to the stabilization of distinct secondary structural motifs.

X-ray Crystallography Data

X-ray crystallography provides high-resolution insights into the three-dimensional structure of peptides. The following table summarizes the crystallographic data for a pentapeptide containing homophenylalanine, as reported by Sarojini et al. (2024).

| Parameter | Peptide: Boc-hPhe-Aib-Aib-Leu-Phe-NHiPr |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a (Å) | 10.12 |

| b (Å) | 19.87 |

| c (Å) | 12.34 |

| α (°) | 90 |

| β (°) | 109.8 |

| γ (°) | 90 |

| Volume (ų) | 2334 |

| Resolution (Å) | 0.90 |

| R-factor (%) | 6.5 |

Data adapted from Sarojini et al., J Pept Sci. 2024;e3667.[1]

Circular Dichroism (CD) Spectroscopy

| Peptide Sequence | Secondary Structure Content (%) |

| α-Helix | |

| Ac-Tyr-Gly-Gly-Phe-Leu-OH | 15 |

| Ac-Tyr-Gly-Gly-HoPhe -Leu-OH | 25 |

This table is a representative example to illustrate data presentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the conformation and dynamics of peptides in solution. Key parameters derived from NMR studies include:

| NMR Parameter | Information Provided |

| Chemical Shift Index (CSI) | Identification of secondary structure elements (α-helix, β-sheet) |

| Nuclear Overhauser Effect (NOE) | Interproton distances, crucial for 3D structure calculation |

| ³J-coupling Constants | Torsion angle restraints (phi angles) |

| Temperature Coefficients of Amide Protons | Identification of solvent-shielded (hydrogen-bonded) protons |

Experimental Protocols

This section provides detailed methodologies for the synthesis and structural analysis of peptides containing Fmoc-HoPhe-OH. These protocols are based on established procedures in peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS) of a HoPhe-Containing Peptide

This protocol describes the manual synthesis of a model pentapeptide, Ac-Tyr-Gly-Gly-HoPhe-Leu-NH₂, on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-L-Leu-OH, Fmoc-L-HoPhe-OH, Fmoc-Gly-OH, Fmoc-L-Tyr(tBu)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Acetic anhydride (B1165640)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Example: Fmoc-L-Leu-OH):

-

Dissolve Fmoc-L-Leu-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

-

Add the coupling solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid (Fmoc-L-HoPhe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-L-Tyr(tBu)-OH).

-

N-terminal Acetylation:

-

After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and diisopropylethylamine (DIPEA) (10 eq) in DMF for 30 minutes.

-

Wash the resin with DMF and DCM and dry under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

-

Determine the exact peptide concentration by UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by quantitative amino acid analysis.

-

Prepare a final sample with a peptide concentration of approximately 50 µM.

-

-

Data Acquisition:

-

Record CD spectra from 190 to 260 nm at 25°C using a quartz cuvette with a path length of 1 mm.

-

Acquire spectra at a scanning speed of 50 nm/min with a response time of 1 second.

-

Average three scans for each sample and subtract the spectrum of the buffer blank.

-

-

Data Analysis:

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] (deg cm² dmol⁻¹).

-

Deconvolute the CD spectra using a suitable algorithm (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil content.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

-

Sample Preparation:

-

Dissolve the purified peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a cryoprotective mixture for low-temperature studies) to a final concentration of 1-5 mM.

-

Adjust the pH of the sample to the desired value.

-

-

Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

-

Data Analysis:

-

Assign the proton and carbon resonances using the TOCSY and HSQC spectra.

-

Identify sequential and medium-range NOEs in the NOESY spectra to determine spatial proximities between protons.

-

Measure ³J(HN,Hα) coupling constants from the ¹H spectrum to derive phi torsion angle restraints.

-

Calculate the 3D structure of the peptide using a molecular dynamics program (e.g., CYANA, Xplor-NIH) with the experimental restraints.

-

Visualizations: Diagrams of Key Concepts and Workflows

Caption: Chemical structure of Fmoc-L-Homophenylalanine (Fmoc-HoPhe-OH).

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Workflow for the structural analysis of a HoPhe-containing peptide.

Conclusion and Future Directions

Fmoc-HoPhe-OH is a versatile and powerful tool for modifying peptide secondary structure and enhancing proteolytic stability. The strategic incorporation of this non-proteinogenic amino acid allows for the rational design of peptides with predefined conformations and improved therapeutic potential. The experimental protocols and analytical techniques outlined in this guide provide a framework for researchers to explore the conformational effects of homophenylalanine in their own peptide systems.

Future research in this area will likely focus on the development of novel homophenylalanine derivatives with diverse side-chain functionalities to further expand the chemical space for peptide design. Additionally, the application of advanced computational methods, in conjunction with experimental data, will be crucial for accurately predicting the structural and functional consequences of incorporating homophenylalanine and other non-proteinogenic amino acids into peptides. These advancements will undoubtedly accelerate the discovery and development of next-generation peptide-based therapeutics and biomaterials.

References

A Technical Guide to High-Purity Fmoc-L-homophenylalanine for Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-L-homophenylalanine, a critical building block in peptide synthesis and drug discovery. It details commercial sources for high-purity grades, provides comprehensive experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and outlines the fundamental workflows involved.

Commercial Suppliers of High-Purity Fmoc-L-homophenylalanine

The selection of a reliable supplier for Fmoc-L-homophenylalanine is paramount to ensure the quality and reproducibility of peptide synthesis. High purity, typically determined by High-Performance Liquid Chromatography (HPLC), is a critical factor. Below is a summary of commercial suppliers offering high-purity Fmoc-L-homophenylalanine.

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Additional Notes |

| Simson Pharma Limited | Fmoc-L-homophenylalanine | 132684-59-4 | - | C₂₅H₂₃NO₄ | 401.45 | - | Accompanied by a Certificate of Analysis.[1] |

| Chem-Impex | Fmoc-L-homophenylalanine | 132684-59-4 | ≥ 98% (HPLC) | C₂₅H₂₃NO₄ | 401.45 | White powder | Melting Point: 142 - 159 °C; Optical Rotation: [a]D20 = -9 ± 2 ° (c=1, DMF).[2][3] |

| Anaspec | Fmoc-L-homophenylalanine | - | - | - | - | - | Catalog Number: AS-23392.[4] |

| Ruifu Chemical | Fmoc-L-Homophenylalanine | 132684-59-4 | ≥98.0% (HPLC) | - | - | White to Off-White Powder | - |

| Aapptec | Fmoc-HPhe-OH | 132684-59-4 | - | - | - | - | Refer to Certificate of Analysis for lot-specific data.[5] |

| Thermo Scientific Chemicals | N-Fmoc-L-homophenylalanine | - | 95% | - | - | - | - |

| Carl ROTH | Fmoc-L-homophenylalanine | 132684-59-4 | ≥90 % | - | - | - | - |

| Sigma-Aldrich | Fmoc-Homophe-OH | 132684-59-4 | ≥98.0% | C₂₅H₂₃NO₄ | 401.45 | - | Suitable for Fmoc solid-phase peptide synthesis.[6] |

Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following protocols outline the key steps for the incorporation of Fmoc-L-homophenylalanine into a peptide sequence using manual Fmoc-based SPPS. These are generalized procedures and may require optimization based on the specific peptide sequence, resin, and scale of the synthesis.[4][7]

Resin Swelling

-

Objective: To swell the solid support resin, making the reactive sites accessible.

-

Procedure:

-

Place the desired amount of resin (e.g., Wang resin for a C-terminal acid or Rink Amide resin for a C-terminal amide) into a reaction vessel.[4]

-

Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

-

Fmoc Deprotection

-

Objective: To remove the fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.[4]

-

Procedure:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% (v/v) piperidine (B6355638) in DMF to the resin.[4]

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.[4]

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling

-

Objective: To form a peptide bond between the free N-terminal amine on the resin-bound peptide and the carboxyl group of the incoming Fmoc-L-homophenylalanine.

-

Procedure (using HBTU/HATU activation):

-

In a separate vial, dissolve Fmoc-L-homophenylalanine (3-5 equivalents relative to the resin loading capacity) and an activating agent such as HBTU or HATU (3-5 equivalents) in DMF.[7]

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate the carboxyl group.[7]

-

Add the activated Fmoc-L-homophenylalanine solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF.

-

Capping (Optional)

-

Objective: To block any unreacted amino groups on the resin to prevent the formation of deletion sequences.

-

Procedure:

-

Treat the resin with a capping solution, typically a mixture of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF.

-

Agitate for 15-30 minutes at room temperature.

-

Drain the capping solution and wash the resin thoroughly with DMF.

-

Cleavage and Final Deprotection

-

Objective: To cleave the synthesized peptide from the resin support and remove any remaining side-chain protecting groups.

-

Procedure:

-

Wash the peptidyl-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.[7]

-

Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail is Trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to protect sensitive residues.

-

Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[7]

-

Collect the precipitated peptide by centrifugation, wash it with cold ether, and dry it under vacuum.[7]

-

Visualization of the SPPS Workflow

The following diagram illustrates a single cycle of amino acid addition in Fmoc-based Solid-Phase Peptide Synthesis.

Caption: A single cycle of Fmoc-based Solid-Phase Peptide Synthesis.

This comprehensive guide provides researchers and drug development professionals with the essential information needed to effectively source and utilize high-purity Fmoc-L-homophenylalanine in their synthetic endeavors. Adherence to these protocols and a thorough understanding of the underlying chemistry will facilitate the successful synthesis of complex peptides for a wide range of applications.

References

A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has become an indispensable tool in both academic research and the pharmaceutical industry for the routine synthesis of peptides. The introduction of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy has been a significant advancement, offering mild reaction conditions and versatility. This in-depth technical guide provides a thorough exploration of the core principles of Fmoc SPPS, detailed experimental protocols, and a summary of key quantitative data to aid researchers in their peptide synthesis endeavors.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1][2] This methodology is predicated on an "orthogonal" protection strategy, where the temporary Nα-amino group protection (Fmoc) and the permanent side-chain protections are removed by different chemical mechanisms.[3][4] The Fmoc group is labile to a weak base, such as piperidine (B6355638), while the side-chain protecting groups and the linker attaching the peptide to the resin are cleaved by a strong acid, typically trifluoroacetic acid (TFA).[3][5]

The synthesis cycle can be broken down into three fundamental steps:

-

Fmoc Deprotection: The cycle begins with the removal of the Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide chain. This is achieved by treatment with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), exposing a free amine for the subsequent coupling reaction.[5][6]

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus using a coupling reagent. This activated amino acid is then introduced to the resin, where it reacts with the newly exposed N-terminal amine of the growing peptide chain to form a new peptide bond.[5]

-

Washing: Following each deprotection and coupling step, the resin is extensively washed with a suitable solvent, most commonly DMF, to remove excess reagents, byproducts, and unreacted amino acids.[5] This washing step is critical for ensuring the high purity of the final peptide.

This three-step cycle is repeated for each amino acid in the desired peptide sequence. Upon completion of the chain assembly, a final cleavage step is performed. This involves treating the peptide-resin with a strong acid, such as TFA, which simultaneously cleaves the peptide from the solid support and removes the side-chain protecting groups.[5][7]

The Fmoc-SPPS Workflow: A Visual Representation

The logical progression of the Fmoc-SPPS cycle is depicted in the following diagram:

Caption: Overall workflow of Fmoc solid-phase peptide synthesis.

Key Components and Reagents

A successful Fmoc SPPS protocol relies on the careful selection of resins, protected amino acids, and coupling reagents.

Solid Supports (Resins)

The choice of resin is dictated by the desired C-terminal functionality of the final peptide.[2]

-

Wang Resin: Commonly used for peptides with a C-terminal carboxylic acid.[1][8]

-

Rink Amide Resin: Employed for the synthesis of peptides with a C-terminal amide.[1][8]

-

2-Chlorotrityl Chloride Resin: A highly acid-labile resin suitable for producing fully protected peptide fragments and peptides with a C-terminal carboxylic acid.[8][9]

Amino Acid Derivatives

-

Nα-Fmoc Protection: The α-amino group of all amino acids is protected with the Fmoc group, which is stable to acidic conditions but readily removed by a mild base.[2]

-

Side-Chain Protection: Reactive amino acid side chains are protected with acid-labile groups, such as tert-butyl (tBu), trityl (Trt), and Boc (tert-butyloxycarbonyl), to prevent unwanted side reactions during synthesis.[3]

Coupling Reagents

Coupling reagents are used to activate the carboxylic acid of the incoming amino acid to facilitate the formation of the peptide bond. Common coupling reagents include:

-

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt, to suppress racemization.[9]

-

Onium Salts: Phosphonium salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium/aminium salts like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient and widely used.[4]

Experimental Protocols

The following sections provide detailed protocols for the key steps in manual Fmoc SPPS. These can be adapted for automated peptide synthesizers.

Resin Preparation and Swelling

Objective: To prepare the resin for the first amino acid coupling by ensuring the reactive sites are accessible.

Protocol:

-

Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 300 mg for a 0.1 mmol scale synthesis) and transfer it to a suitable reaction vessel.[8]

-

Add DMF to completely cover the resin.

-

Allow the resin to swell for a minimum of 30-60 minutes at room temperature, with occasional gentle agitation.[5]

-

Drain the DMF from the reaction vessel.

Fmoc Deprotection

Objective: To remove the N-terminal Fmoc group from the resin-bound peptide chain.

Caption: Mechanism of Fmoc deprotection by piperidine.

Protocol:

-

To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.[5][8]

-

Agitate the mixture gently for an initial 3-5 minutes, then drain the solution.[9]

-

Add a fresh portion of the 20% piperidine in DMF solution and continue agitation for another 7-10 minutes.[9]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct.[5]

Amino Acid Coupling

Objective: To couple the next Fmoc-protected amino acid to the growing peptide chain.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chempep.com [chempep.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-HoPhe-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Homophenylalanine (Fmoc-HoPhe-OH) is an unnatural amino acid derivative of phenylalanine, distinguished by an additional methylene (B1212753) group in its side chain.[1][2] This extension imparts unique conformational properties to peptides, influencing receptor binding, metabolic stability, and overall biological activity.[1] Consequently, Fmoc-HoPhe-OH has become a valuable building block in the design of novel peptide therapeutics and research tools.

This document provides a detailed standard protocol for the efficient incorporation of Fmoc-HoPhe-OH into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It covers recommended coupling and deprotection procedures, discusses potential challenges associated with its steric bulk, and outlines methods for the analysis of the final peptide product.

Materials and Reagents

-

Resin: Appropriate resin for the desired C-terminus (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids).

-

Fmoc-HoPhe-OH: High-purity Fmoc-L-Homophenylalanine.

-

Standard Fmoc-protected amino acids.

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Piperidine (B6355638), peptide synthesis grade.

-

-

Coupling Reagents:

-

O-(Benzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate (HATU).

-

1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).

-

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Washing Solvents: DMF, DCM.

-

Cleavage Cocktail: Reagent K (Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT), 82.5:5:5:5:2.5 v/v/w/v/v) or other appropriate cleavage mixture depending on the peptide sequence and protecting groups.

-

Precipitation Solvent: Cold diethyl ether.

-

Analytical Instruments:

-

Automated or manual peptide synthesizer.

-

High-Performance Liquid Chromatography (HPLC) system.

-

Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

-

Experimental Protocols

The incorporation of Fmoc-HoPhe-OH follows the standard cyclical procedure of Fmoc-SPPS, which involves deprotection of the N-terminal Fmoc group of the growing peptide chain followed by the coupling of the next Fmoc-protected amino acid.

Resin Preparation and Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature.

-

Drain the DMF from the swollen resin.

Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step to ensure a free amine for the subsequent coupling reaction.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

-

Thoroughly wash the resin with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

A successful deprotection can be monitored by UV spectroscopy of the washings, detecting the released dibenzofulvene-piperidine adduct.[3]

Fmoc-HoPhe-OH Coupling

Due to the increased steric hindrance of the homophenylalanine side chain compared to phenylalanine, optimizing the coupling conditions is crucial for achieving high coupling efficiency. The use of potent coupling reagents is highly recommended.

Standard Coupling Protocol (HBTU/HOBt or HATU/Oxyma):

-

In a separate vessel, dissolve Fmoc-HoPhe-OH (3-5 equivalents relative to the resin loading) and HOBt or Oxyma (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated Fmoc-HoPhe-OH solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 60-120 minutes. For difficult couplings, the reaction time can be extended or a double coupling can be performed.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

The following table summarizes the recommended reagent equivalents and reaction times for the coupling of Fmoc-HoPhe-OH.

| Coupling Reagent | Fmoc-HoPhe-OH (eq.) | Additive (eq.) | Base (DIPEA) (eq.) | Pre-activation Time (min) | Coupling Time (min) | Estimated Coupling Efficiency (%) |

| HBTU | 3 | HOBt (3) | 6 | 2-5 | 60-90 | >98 |

| HATU | 3 | - | 6 | 2-5 | 45-60 | >99 |

| HCTU | 3 | - | 6 | 2-5 | 45-60 | >99 |

| DIC/Oxyma Pure | 3 | Oxyma Pure (3) | - | 5-10 | 90-120 | >97 |

Note: The provided coupling efficiencies are estimates based on protocols for other sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions. It is always recommended to monitor the coupling reaction to ensure completion.

Peptide Cleavage and Deprotection

-

After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF and DCM and dry it under vacuum.

-

Add the cleavage cocktail (e.g., Reagent K) to the dry peptide-resin.

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

-

Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).

-

Analyze the purity of the collected fractions using analytical RP-HPLC.[4][5]

-

Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[4]

Potential Challenges and Mitigation Strategies

The primary challenge in incorporating Fmoc-HoPhe-OH is its steric bulk, which can lead to incomplete coupling reactions. To overcome this, the following strategies are recommended:

-

Use of Potent Coupling Reagents: Reagents like HATU and HCTU are highly effective for coupling sterically hindered amino acids.

-

Extended Coupling Times and Double Coupling: If a single coupling is found to be incomplete, extending the reaction time or performing a second coupling with fresh reagents can drive the reaction to completion.

-

Monitoring of Reactions: Regularly monitoring the deprotection and coupling steps (e.g., using the Kaiser test for coupling) is essential to ensure the efficiency of each step in the synthesis.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating Fmoc-HoPhe-OH.

Caption: Workflow for SPPS incorporating Fmoc-HoPhe-OH.

Signaling Pathway Diagram (Illustrative)

While Fmoc-HoPhe-OH itself is a building block and not directly involved in signaling, peptides containing homophenylalanine can be designed to modulate specific signaling pathways. The following is a hypothetical example of a peptide containing HoPhe inhibiting a kinase cascade.

Caption: Hypothetical inhibition of a kinase pathway by a HoPhe-containing peptide.

Conclusion

The incorporation of Fmoc-HoPhe-OH in SPPS is a straightforward process when appropriate considerations are made for its steric bulk. By utilizing potent coupling reagents, optimizing reaction times, and carefully monitoring the synthesis, peptides containing homophenylalanine can be synthesized with high purity and yield. The unique properties conferred by the homophenylalanine residue make it a valuable tool for the development of next-generation peptide-based drugs and research probes.

References

- 1. nbinno.com [nbinno.com]

- 2. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 5. agilent.com [agilent.com]

Application Notes and Protocols: Fmoc-HoPhe-OH Activation with HBTU/HOBt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in the development of peptide-based therapeutics and research tools. The efficient formation of amide bonds between amino acids is critical for the successful synthesis of a target peptide. The activation of the carboxylic acid group of an incoming Fmoc-protected amino acid is a key step in this process. This document provides detailed application notes and protocols for the activation of Fmoc-L-Homophenylalanine (Fmoc-HoPhe-OH) using the HBTU/HOBt protocol, a widely used and efficient method in Fmoc-based SPPS.[1][2]

Homophenylalanine, a homolog of phenylalanine, is an unnatural amino acid whose incorporation into peptides can impart unique structural and functional properties. Understanding the optimal conditions for its activation and coupling is crucial for the synthesis of peptides containing this residue.

Activation Chemistry: The Role of HBTU and HOBt

The activation of Fmoc-HoPhe-OH with HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of HOBt (1-Hydroxybenzotriazole) is a well-established method that proceeds through the formation of a highly reactive HOBt-ester.[3][4] This process effectively prevents side reactions and minimizes racemization.[4][5]

The general mechanism involves the reaction of the Fmoc-HoPhe-OH carboxylate with HBTU to form an unstable intermediate, which then rapidly reacts with HOBt to generate the active OBt-ester. This active ester readily undergoes nucleophilic attack by the free amine of the resin-bound peptide chain, forming the desired peptide bond. The presence of a tertiary base, typically N,N-Diisopropylethylamine (DIPEA), is required to facilitate these reactions.[5]

Experimental Protocols

Materials and Reagents

-

Fmoc-L-Homophenylalanine (Fmoc-HoPhe-OH)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (1-Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin) with a free amino group

-

Piperidine (B6355638), 20% in DMF (for Fmoc deprotection)

-

Dichloromethane (DCM)

-

Washing solvents (DMF, DCM, Isopropanol)

Standard Protocol for Fmoc-HoPhe-OH Coupling

This protocol is based on a standard 0.1 mmol synthesis scale. Reagent amounts should be adjusted accordingly for different scales.

-

Resin Preparation:

-

Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

If the N-terminus is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine.

-

-

Activation of Fmoc-HoPhe-OH:

-

In a separate vial, dissolve Fmoc-HoPhe-OH (2.0 eq.), HBTU (2.0 eq.), and HOBt (2.0 eq.) in a minimal amount of DMF.

-

Add DIPEA (4.0 eq.) to the solution and agitate for 1-2 minutes to pre-activate the amino acid. The solution may turn yellow, which is normal.

-

-

Coupling Reaction:

-

Add the activated Fmoc-HoPhe-OH solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 10-60 minutes.[6] Reaction times may need to be optimized based on the specific peptide sequence and steric hindrance. For many standard couplings, 10-30 minutes is sufficient.[1][2]

-

Monitor the coupling reaction completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless) indicates a complete reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

-

The peptide-resin is now ready for the next cycle of deprotection and coupling.

Data Presentation

While specific quantitative data for the coupling of Fmoc-HoPhe-OH is highly dependent on the peptide sequence and synthesis conditions, the following table provides typical parameters and expected outcomes for a standard HBTU/HOBt coupling protocol. Researchers should perform optimization studies to determine the ideal conditions for their specific application.

| Parameter | Value | Expected Outcome/Comment |

| Reagents | ||

| Fmoc-HoPhe-OH | 2.0 eq. | |

| HBTU | 2.0 eq. | |

| HOBt | 2.0 eq. | Recommended to minimize racemization.[6] |

| DIPEA | 4.0 eq. | |

| Reaction Conditions | ||

| Solvent | DMF | |

| Temperature | Room Temperature | |

| Pre-activation Time | 1-2 minutes | |

| Coupling Time | 10 - 60 minutes | Sequence-dependent, monitor with Kaiser test.[6] |

| Expected Results | ||

| Coupling Efficiency | > 99% | As determined by qualitative tests (e.g., Kaiser test). |

| Crude Peptide Purity | Variable | Highly dependent on the overall peptide sequence and synthesis efficiency. |

| Racemization | < 1% | For single coupling events with HOBt. |

Note: The equivalents are relative to the resin loading.

Troubleshooting and Optimization

-

Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, a second coupling can be performed with a fresh solution of activated Fmoc-HoPhe-OH. Alternatively, switching to a more potent coupling reagent or increasing the reaction temperature and time may be necessary for particularly difficult sequences.

-

Racemization: While the HBTU/HOBt protocol is designed to minimize racemization, it can still occur, especially with sensitive amino acids or during long coupling times. The use of a weaker base, such as N-methylmorpholine (NMM) or collidine, instead of DIPEA, can sometimes reduce the risk of epimerization.[7]

-

Side Reactions: Prolonged activation times should be avoided as they can lead to the formation of unreactive species. It is recommended to add the activated amino acid solution to the resin immediately after the pre-activation step.

Conclusion

The HBTU/HOBt protocol provides a robust and efficient method for the activation and coupling of Fmoc-HoPhe-OH in solid-phase peptide synthesis. By following the detailed protocol and considering the optimization strategies outlined in these application notes, researchers can successfully incorporate homophenylalanine into their target peptides, paving the way for the development of novel peptide-based drugs and research tools. It is crucial to monitor the reaction progress and optimize conditions to achieve high coupling efficiency and purity for each specific peptide synthesis.

References

- 1. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis of Peptides Incorporating Fmoc-L-Homophenylalanine (Fmoc-HoPhe-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction